molecular formula C28H27Br2N3O4S B3876457 Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B3876457
M. Wt: 661.4 g/mol
InChI Key: SMTOCHHDXSODHC-JCMHNJIXSA-N
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Description

Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes bromine atoms, a thiazolo[3,2-A]pyrimidine core, and multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazolo[3,2-A]pyrimidine core, followed by the introduction of the bromine atoms and other functional groups under controlled conditions. Common reagents used in these reactions include brominating agents, base catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its bromine atoms and functional groups could play a role in binding affinity and specificity.

Medicine

In medicine, Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate may be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate include other thiazolo[3,2-A]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl (2Z)-2-[(3,5-dibromo-4-prop-2-enoxyphenyl)methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27Br2N3O4S/c1-6-12-37-25-20(29)13-17(14-21(25)30)15-22-26(34)33-24(18-8-10-19(11-9-18)32(4)5)23(27(35)36-7-2)16(3)31-28(33)38-22/h6,8-11,13-15,24H,1,7,12H2,2-5H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTOCHHDXSODHC-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=CC(=C(C(=C4)Br)OCC=C)Br)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C/C4=CC(=C(C(=C4)Br)OCC=C)Br)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27Br2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 3
Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 4
Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 5
Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 6
Ethyl (2Z)-2-{[3,5-dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

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